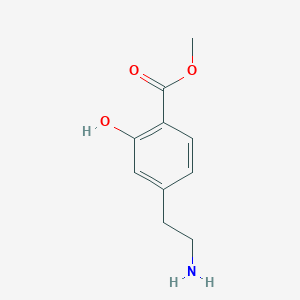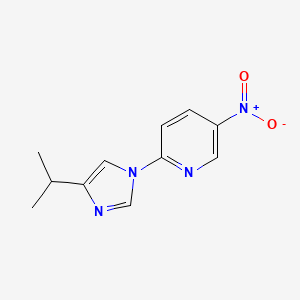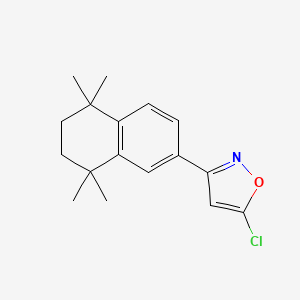
Methyl 4-(2-aminoethyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-aminoethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-2-hydroxybenzoate typically involves the esterification of 4-(2-aminoethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants and catalyst into the reactor, with the product being continuously removed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or acidic medium
-
Reduction:
Reagents: Lithium aluminum hydride
Conditions: Anhydrous ether
-
Substitution:
Reagents: Various nucleophiles (e.g., halides, amines)
Conditions: Depends on the nucleophile used
Major Products Formed
Oxidation: Formation of 4-(2-aminoethyl)-2-oxobenzoic acid
Reduction: Formation of 4-(2-aminoethyl)-2-hydroxybenzyl alcohol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-(2-aminoethyl)-2-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biological Studies: Researchers use this compound to study its biological activity and potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(2-aminoethyl)-2-hydroxybenzoate can be compared with other hydroxybenzoates and aminoethyl derivatives:
Methyl 4-hydroxybenzoate: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
4-(2-Aminoethyl)-2-hydroxybenzoic acid: Lacks the ester group, which affects its solubility and reactivity.
Methyl 2-hydroxybenzoate:
The presence of both the aminoethyl and ester groups in this compound makes it unique and valuable for various applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-7(4-5-11)6-9(8)12/h2-3,6,12H,4-5,11H2,1H3 |
InChI Key |
ZUXVKYAQXCMJCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)





![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
